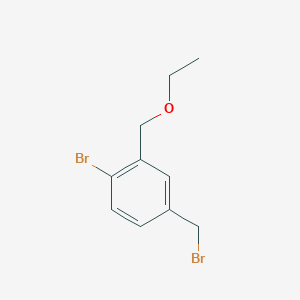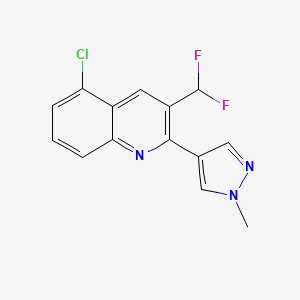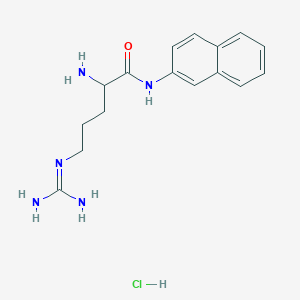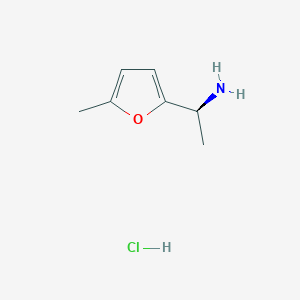![molecular formula C9H11AuIN B15330579 Gold, [(dimethylamino)phenylmethylene]iodo- CAS No. 88682-84-2](/img/structure/B15330579.png)
Gold, [(dimethylamino)phenylmethylene]iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold, [(dimethylamino)phenylmethylene]iodo- is a chemical compound with the molecular formula C9H11AuIN and a molecular weight of 457.06 g/mol . This compound is known for its unique structure, which includes a gold atom coordinated to an iodo-substituted phenylmethylene group with a dimethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Gold, [(dimethylamino)phenylmethylene]iodo- typically involves the reaction of gold precursors with [(dimethylamino)phenylmethylene]iodo- ligands under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of the Ligand: The [(dimethylamino)phenylmethylene]iodo- ligand is synthesized through a series of organic reactions, starting from commercially available starting materials.
Coordination to Gold: The ligand is then reacted with a gold precursor, such as gold chloride (AuCl), in the presence of a suitable reducing agent.
Analyse Chemischer Reaktionen
Gold, [(dimethylamino)phenylmethylene]iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized gold species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gold, [(dimethylamino)phenylmethylene]iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Wirkmechanismus
The mechanism by which Gold, [(dimethylamino)phenylmethylene]iodo- exerts its effects involves its interaction with molecular targets and pathways. The gold center can coordinate to various ligands, influencing the reactivity and stability of the compound. The dimethylamino and iodo substituents also play a role in modulating the compound’s properties and interactions .
Vergleich Mit ähnlichen Verbindungen
Gold, [(dimethylamino)phenylmethylene]iodo- can be compared with other gold-containing compounds, such as:
Gold, [(phenylmethylene)iodo-]: Lacks the dimethylamino substituent, resulting in different reactivity and applications.
Gold, [(dimethylamino)phenylmethylene]chloro-: Contains a chloro group instead of an iodo group, leading to variations in chemical behavior and uses.
Gold, [(dimethylamino)phenylmethylene]bromo-:
The uniqueness of Gold, [(dimethylamino)phenylmethylene]iodo- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
88682-84-2 |
|---|---|
Molekularformel |
C9H11AuIN |
Molekulargewicht |
457.06 g/mol |
IUPAC-Name |
[dimethylamino(phenyl)methylidene]-iodogold |
InChI |
InChI=1S/C9H11N.Au.HI/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
WWDGNRABDHBVEY-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=[Au]I)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
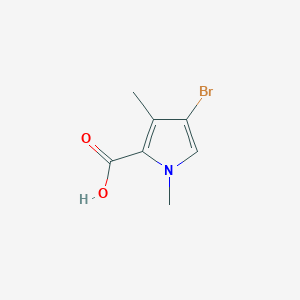
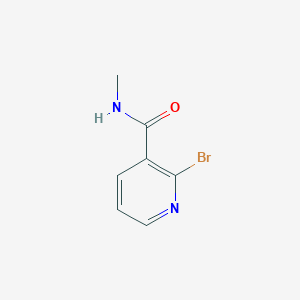
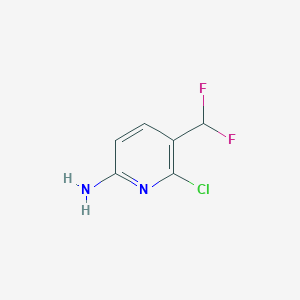
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
